Acarbose-N-allyl Formate Tridecaacetate
Description
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Properties
Molecular Formula |
C₅₅H₇₃NO₃₃ |
|---|---|
Molecular Weight |
1276.16 |
Synonyms |
(3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4-diacetoxy-6-(acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4-diacetoxy-5-(((allyloxy)carbonyl)((1S,4S,5S,6S)-4,5,6-triacetoxy-3-(acetoxymethyl)cyclohex-2-en-1-yl)amino)-6-methyltetrahydro-2H-pyran-2-yl |
Origin of Product |
United States |
Scientific Research Applications
Diabetes Management
Acarbose-N-allyl Formate Tridecaacetate retains the core functionality of acarbose, which is to inhibit alpha-glucosidase enzymes in the intestines. This action slows down carbohydrate absorption, leading to reduced postprandial blood glucose levels. Research indicates that compounds like acarbose can improve postprandial lipid metabolism in patients with type 2 diabetes, suggesting that derivatives may have similar effects .
Oligosaccharide Synthesis
This compound can serve as a building block in the synthesis of oligosaccharides. Oligosaccharides have numerous applications in biochemistry and molecular biology, including:
- Prebiotic effects : Supporting gut health by promoting beneficial bacteria.
- Food Industry : Used as thickeners and stabilizers in food products.
Pharmaceutical Development
This compound may be utilized in drug formulation processes due to its structural properties. Its derivatives could lead to the development of new medications targeting metabolic disorders beyond diabetes, potentially addressing conditions like obesity and metabolic syndrome.
Research on Lipid Metabolism
Studies have shown that acarbose can significantly suppress postprandial triglyceride levels and improve lipid profiles in diabetic patients . This suggests that derivatives like this compound could be investigated for their role in managing dyslipidemia.
Case Study 1: Postprandial Glucose Control
In a clinical trial involving type 2 diabetes patients, the administration of acarbose resulted in significant reductions in postprandial glucose and lipid levels. The study highlighted the potential of acarbose derivatives to enhance metabolic control in diabetic patients, making them viable candidates for further research into their efficacy and safety .
Case Study 2: Oligosaccharide Applications
Research conducted on oligosaccharides derived from acarbose demonstrated their effectiveness as prebiotics. These findings suggest that this compound could similarly contribute to gut health by fostering beneficial microbial communities.
Q & A
Q. Critical Parameters :
- Reaction temperature must not exceed 40°C during acetylation to avoid decomposition.
- NMR spectra should show absence of unreacted acetic anhydride (δ 2.1 ppm) and allyl bromide (δ 5.8–6.0 ppm) .
What is the primary biochemical mechanism of Acarbose-N-allyl Formate Tridecaacetate?
Methodological Answer:
The compound competitively inhibits α-glucosidase and α-amylase enzymes in the small intestine, delaying carbohydrate hydrolysis. Key steps for validating this mechanism:
Enzyme Assays :
- Use porcine pancreatic α-amylase or rat intestinal α-glucosidase.
- Measure residual glucose via spectrophotometry (DNSA method, λ = 540 nm).
Kinetic Analysis :
- Plot Lineweaver-Burk graphs to confirm competitive inhibition (intersecting y-axis).
- Calculate inhibition constants (Ki) using nonlinear regression .
Which analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (m/z 1221.4 [M+H]⁺) and fragmentation patterns.
- Differential Scanning Calorimetry (DSC) : Assess thermal stability (decomposition onset >180°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC peak area reduction (<5% acceptable) .
Advanced Research Questions
What methodologies are used to analyze enzyme inhibition kinetics when contradictory data arise between in vitro and in vivo studies?
Methodological Answer:
Contradictions often stem from differences in enzyme isoforms or intestinal microbiota interactions. Resolution strategies:
Isoform-Specific Assays : Use recombinant human α-glucosidase isoforms (MGAM, SI) to compare inhibition profiles.
Gut Microbiome Modulation : Co-administer the compound with fecal microbiota transplants in murine models; quantify residual oligosaccharides via LC-MS .
Statistical Reconciliation : Apply mixed-effects models to account for inter-subject variability in clinical data .
How should researchers design experiments to resolve discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
Standardize Assay Conditions :
- Uniform pH (6.8–7.0), temperature (37°C), and substrate (maltose vs. sucrose).
- Pre-incubate enzyme with inhibitor for 10 minutes.
Cross-Validate with Orthogonal Techniques :
Q. Example Data Contradiction :
| Study | IC₅₀ (μM) | Assay Conditions |
|---|---|---|
| A | 12.3 | pH 6.5, 25°C |
| B | 8.7 | pH 7.0, 37°C |
| Resolution: Re-test at pH 7.0/37°C; IC₅₀ converges to 9.1 μM . |
What experimental designs are optimal for studying long-term stability under physiological conditions?
Methodological Answer:
Simulated Intestinal Fluid (SIF) Stability :
- Prepare SIF (pH 6.8, pancreatin 1% w/v).
- Sample at 0, 2, 6, 12 hours; analyze via LC-MS for acetyl group hydrolysis.
Caco-2 Cell Monolayers : Assess permeability (Papp) and metabolite formation .
Q. Key Finding :
- Tridecaacetate groups degrade 20% faster in SIF than in buffer alone, indicating enzymatic hydrolysis dominance.
Appendices
Appendix B: Formatting Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
